4-Amino-3-(trifluoromethyl)benzenesulfonic acid
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Overview
Description
4-Amino-3-(trifluoromethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H6F3NO3S. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a sulfonic acid group (-SO3H).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrobenzenesulfonic acid with trifluoromethyl iodide in the presence of a suitable catalyst, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Amino-3-(trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a sulfonic acid group.
4-(Trifluoromethyl)benzenesulfonic acid: Lacks the amino group.
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid: Contains a chlorine atom in addition to the trifluoromethyl and sulfonic acid groups.
Uniqueness
4-Amino-3-(trifluoromethyl)benzenesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonic acid groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-(trifluoromethyl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)5-3-4(15(12,13)14)1-2-6(5)11/h1-3H,11H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQIMABXGTJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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